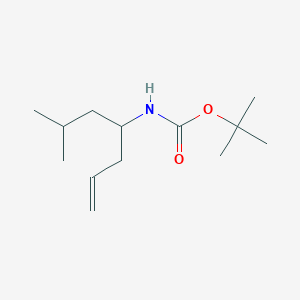

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine typically involves the reaction of 2-methyl-hept-6-ene-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine can undergo various chemical reactions, including:

Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.

Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

Substitution: TFA in dichloromethane, HCl in methanol, AlCl3, trimethylsilyl iodide followed by methanol.

Major Products:

Oxidation: Oxidized derivatives of the parent amine.

Reduction: Deprotected amine.

Substitution: Deprotected amine and tert-butyl cation by-products.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is utilized in the synthesis of several bioactive compounds. Its structural characteristics allow for modifications that lead to the development of new pharmaceuticals.

Anticancer Agents

Research has indicated that derivatives of this compound can be designed to target specific pathways involved in cancer progression. For example, studies have shown that certain N-substituted analogues exhibit selective growth inhibition in cancer cell lines, suggesting potential applications in anticancer drug discovery .

Opioid Receptor Modulators

The compound has been investigated for its role as a precursor in synthesizing compounds that act on opioid receptors. Specifically, modifications to the tetrahydroquinoline core using this compound have resulted in ligands with enhanced binding affinity and selectivity for μ-opioid receptors, which are crucial for pain management therapies .

Chiral Synthesis

The chirality of this compound plays a significant role in asymmetric synthesis:

Enantioselective Reactions

The compound can be utilized in enantioselective reactions to produce chiral intermediates. For instance, it has been employed as a chiral auxiliary in the synthesis of β-amino acids and other chiral amines through kinetic resolution processes . The ability to generate enantiomerically pure products is essential in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry.

Case Studies

To illustrate the applications of this compound, several case studies highlight its utility:

Wirkmechanismus

The mechanism of action of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine primarily involves the protection of the amine group. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. This intermediate then eliminates a carbonate ion, resulting in the formation of the Boc-protected amine .

Vergleich Mit ähnlichen Verbindungen

- N-Boc-piperazine

- N-Boc-ethyl oxamate

- N-Boc-allylic amines

Comparison: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is unique due to its specific structure, which includes a hept-6-ene backbone and a methyl group at the 2-position. This structure provides distinct reactivity and stability compared to other Boc-protected amines. For example, N-Boc-piperazine and N-Boc-ethyl oxamate have different backbone structures, leading to variations in their chemical behavior and applications .

Biologische Aktivität

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing relevant research findings, data tables, and case studies.

This compound is characterized by its Boc (tert-butyloxycarbonyl) protective group, which enhances its stability and solubility in various solvents. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies. The following key activities have been reported:

- Inhibition of Enzymatic Activity : Research indicates that the compound may act as an inhibitor for specific enzymes, similar to other Boc-protected amines that have shown promising results in inhibiting adenosine kinase (AdK) activity. Inhibitors of AdK can elevate endogenous adenosine levels, which is beneficial in treating conditions like seizures and ischemic diseases .

- Antiviral Properties : Analogous compounds in the literature have demonstrated antiviral activity against influenza neuraminidases. While specific data for this compound is limited, compounds with similar structures have shown varying degrees of inhibition against viral enzymes, suggesting potential antiviral applications .

- Cellular Uptake and Toxicity : The compound's ability to penetrate cell membranes and its toxicity profile are critical for its application in drug development. Preliminary studies suggest that this compound exhibits favorable absorption characteristics, with a high gastrointestinal absorption rate and minimal blood-brain barrier penetration .

Case Studies

Several case studies highlight the potential applications of this compound:

- AdK Inhibitor Studies : In a study evaluating various AdK inhibitors, compounds structurally related to this compound were tested at multiple concentrations. Results indicated significant inhibition at higher concentrations, underscoring the potential of similar compounds in therapeutic settings .

- Antiviral Screening : Compounds derived from Boc-protected amines were screened against H1N1 and H3N2 influenza viruses. Although this compound was not directly tested, related compounds showed lower inhibitory activities compared to established antiviral agents like zanamivir, suggesting room for optimization .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Eigenschaften

IUPAC Name |

tert-butyl N-(6-methylhept-1-en-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEICRCCYRJRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.